Mass Spectrometric Resolution
S‑Sulfo‑DL‑cysteine‑2,3,3‑d3 exhibits a nominal mass increase of 3 Da relative to the unlabeled S‑sulfo‑DL‑cysteine (MW 201.2 vs. 204.2), directly attributable to the replacement of three hydrogen atoms with deuterium [REFS‑1]. This mass difference is sufficient to avoid isotopic overlap in the MS detector, allowing the internal standard and analyte to be monitored via distinct MRM transitions without cross‑talk [REFS‑2].
| Evidence Dimension | Molecular weight (nominal) |
|---|---|
| Target Compound Data | 204.24 Da (C₃H₄D₃NO₅S₂) |
| Comparator Or Baseline | Unlabeled S‑sulfo‑DL‑cysteine: 201.22 Da (C₃H₇NO₅S₂) |
| Quantified Difference | +3.02 Da (1.5% relative increase) |
| Conditions | High‑resolution mass spectrometry; vendor‑certified purity and enrichment |
Why This Matters
This mass shift ensures complete chromatographic co‑elution while providing spectral separation, a prerequisite for accurate quantification in complex biological matrices.
